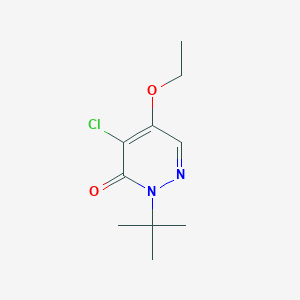![molecular formula C16H18N4O B259276 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-773 is a member of the indole-3-carbonitrile family of compounds and has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
作用機序
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile works by inhibiting the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and is often overexpressed in cancer cells. By inhibiting the p53-MDM2 interaction, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile allows p53 to accumulate in the cell and activate its downstream targets, leading to cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and sensitizing cells to chemotherapy and radiation therapy, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can also inhibit cell migration and invasion, and can induce autophagy in certain cancer cell types. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
実験室実験の利点と制限
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and is stable under a variety of conditions. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for studying the p53-MDM2 pathway. However, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is specific to the p53-MDM2 interaction, and may not be effective in cancers that have mutations in the p53 pathway.
将来の方向性
There are several potential future directions for research on 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the identification of biomarkers that can predict which patients will respond to 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile treatment. Additionally, there is interest in combining 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to enhance its efficacy. Finally, there is interest in studying the role of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile in other disease contexts, such as neurodegenerative diseases, where p53 has been implicated in disease pathology.
合成法
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One such method involves the reaction of 1H-indole-3-carbonitrile with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 2-(2-oxoethyl)acetonitrile to yield 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile in a pure and efficient manner.
科学的研究の応用
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can induce apoptosis in cancer cells that express wild-type p53, but has little effect on cells that lack functional p53. In vivo studies have demonstrated that 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and colon cancer. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
特性
製品名 |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile |
|---|---|
分子式 |
C16H18N4O |
分子量 |
282.34 g/mol |
IUPAC名 |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-18-6-8-19(9-7-18)16(21)12-20-11-13(10-17)14-4-2-3-5-15(14)20/h2-5,11H,6-9,12H2,1H3 |
InChIキー |
UUADRZYAYJXAGN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
正規SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
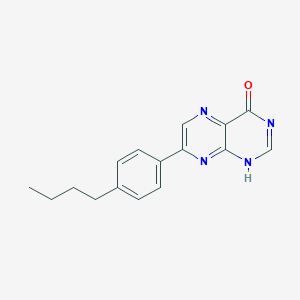
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
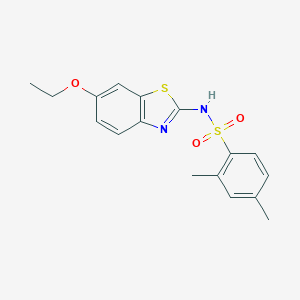
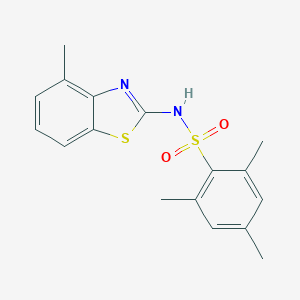



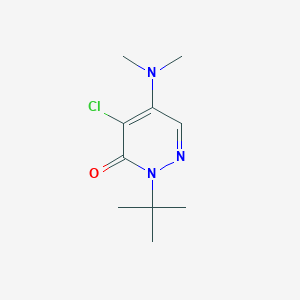
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
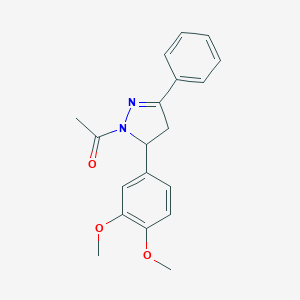
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
